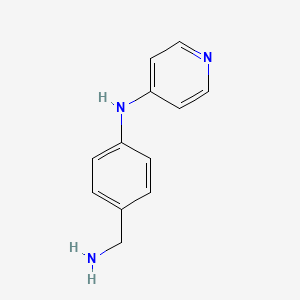

(4-Aminomethyl-phenyl)-pyridin-4-yl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Aminomethyl-phenyl)-pyridin-4-yl-amine” is a heterocyclic compound. It has received significant attention in the scientific community due to its potential. The CAS Number for this compound is 1516987-57-7 .

Physical and Chemical Properties The molecular formula of “(4-Aminomethyl-phenyl)-pyridin-4-yl-amine” is C12H13N3 . It has a molecular weight of 199.25172 . Unfortunately, the information about its density, boiling point, melting point, and flash point is not available .

Aplicaciones Científicas De Investigación

1. Melanin-Concentrating Hormone Receptor-1 Antagonists

Derivatives of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine have been identified as potent and functionally active melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. One such compound demonstrated good oral bioavailability and in vivo efficacy in rats, indicating its potential in therapeutic applications (Huang et al., 2005).

2. Redox-Active Coordination Frameworks

In situ spectroelectrochemical investigations of redox-active tris[4-(pyridin-4-yl)phenyl]amine ligands have been conducted, focusing on their incorporation into solid-state metal-organic frameworks (MOFs). These studies provide insight into electronic delocalization in framework systems and demonstrate the utility of in situ spectroelectrochemical methods in assessing electroactive MOFs (Hua et al., 2016).

3. Pharmacological Potential

Derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione, related to (4-Aminomethyl-phenyl)-pyridin-4-yl-amine, have been synthesized and are expected to reveal potential pharmacological action on the central nervous system (Pitucha et al., 2004).

4. Optical Properties in Layered Materials

The intercalation of tris[4-(pyridin-4-yl)phenyl]amine into layered materials like zirconium hydrogen phosphate enhances intramolecular charge-transfer and influences optical properties. This is significant for developing materials with controlled optical properties (Melánová et al., 2014).

5. Electrochemical and Fluorescent Properties

A Mn(II) coordination framework incorporating redox-active tris(4-(pyridine-4-yl)phenyl)amine ligand exhibits interesting electrochemical and spectral properties, including the ability to switch fluorescence ‘on’ and ‘off’ with redox state, which is of great interest in the development of advanced materials (Hua & D’Alessandro, 2014).

Mecanismo De Acción

Target of Action

The primary target of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It is known to interact with its target, possibly influencing the activity of the tyrosine-protein phosphatase non-receptor type 1 . This interaction could lead to changes in the enzyme’s function, potentially affecting various cellular processes .

Biochemical Pathways

Given its target, it may influence pathways related to cell growth, differentiation, and the mitotic cycle

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Given its target, it may influence processes such as cell growth, differentiation, and the mitotic cycle

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Aminomethyl-phenyl)-pyridin-4-yl-amine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness . More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Propiedades

IUPAC Name |

N-[4-(aminomethyl)phenyl]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H,9,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKLQAKKLSQDJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminomethyl-phenyl)-pyridin-4-yl-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)

![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)

![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)